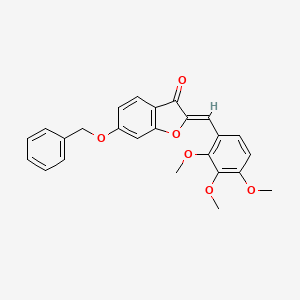

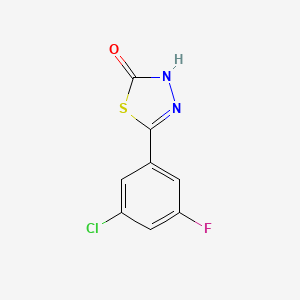

![molecular formula C18H15ClN2O3S B2392552 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate CAS No. 1396869-59-2](/img/structure/B2392552.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

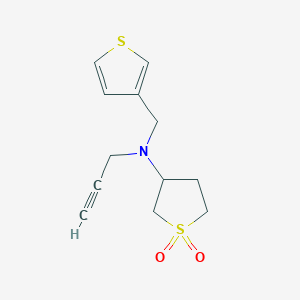

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate” is a complex organic molecule that contains several functional groups. These include a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 5-chloro-2-methoxybenzoate group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The azetidin-3-yl group is a type of azetidine, a three-membered nitrogen-containing ring. The 5-chloro-2-methoxybenzoate group contains a benzoate ester with chlorine and methoxy substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, while the azetidin-3-yl group could participate in nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of polar groups like the benzoate ester could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis and Pharmacological Evaluation

Researchers have developed methods for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate, using microwave-assisted reactions. These compounds were evaluated for their antibacterial and antifungal activities, showing promise in pharmacological applications (Mistry & Desai, 2006).

Diastereoselective Synthesis of β-Lactam Hybrids

A novel approach for the diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids was explored, highlighting the potential for creating compounds with antimicrobial activities. The study emphasizes the use of (benzo[d]thiazol-2-yl)phenol as a precursor, indicating the versatility of benzothiazole derivatives in medicinal chemistry (Alborz et al., 2018).

Antimicrobial Activity of Schiff Bases and 2-Azetidinones

Another research focus has been on the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, showcasing their antibacterial and antifungal activities. These compounds, including chloro and methoxy groups, have shown good antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Patel & Patel, 2011).

Corrosion Inhibition for Oil-Well Tubular Steel

In addition to pharmacological applications, derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl have been investigated for their corrosion inhibition properties. One study demonstrated the effectiveness of such compounds in protecting oil well tubular steel in hydrochloric acid solution, highlighting their potential in industrial applications (Yadav, Sharma, & Kumar, 2015).

Antimicrobial and Antifungal Evaluation

The antimicrobial properties of novel thiazolidin-4-ones and azetidin-2-ones synthesized from benzothiazole derivatives were investigated, showing moderate to good inhibition against various pathogenic bacterial and fungal strains. This suggests the importance of such compounds in developing new antimicrobial agents (Gilani et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been known to exhibit a broad range of biological activities . They have been found to inhibit various enzymes and receptors, which could potentially be the targets of this compound.

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . The exact interaction of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate” with its targets would need further investigation.

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and analgesic activities .

Result of Action

Benzothiazole derivatives have been reported to have various biological activities, which could potentially be the result of this compound’s action .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been reported to possess a wide range of biological activities like antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects .

Cellular Effects

The cellular effects of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate are not well-documented. Related compounds have been found to exert various effects on cells. For example, some thiazole derivatives have been reported to alleviate haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity .

Molecular Mechanism

Molecular docking studies of similar compounds with the adenosine A2A receptor have exhibited very good binding interactions . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on similar compounds suggest that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The compound’s distribution could be influenced by various factors, including its interactions with transporters or binding proteins, and its localization or accumulation .

Subcellular Localization

The compound’s activity or function could be influenced by its localization to specific compartments or organelles, potentially directed by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-23-15-7-6-11(19)8-13(15)17(22)24-12-9-21(10-12)18-20-14-4-2-3-5-16(14)25-18/h2-8,12H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBOJHZRHYVBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

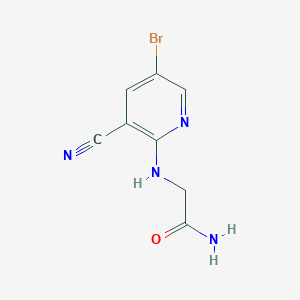

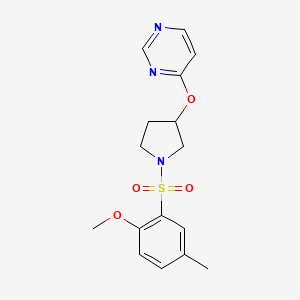

![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)

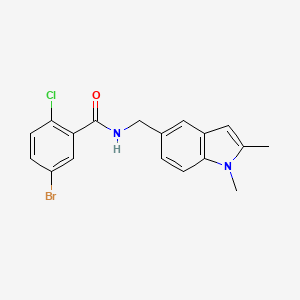

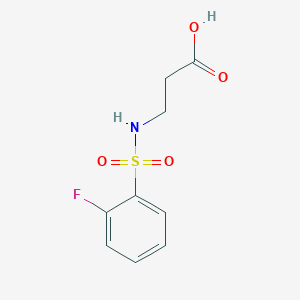

![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)

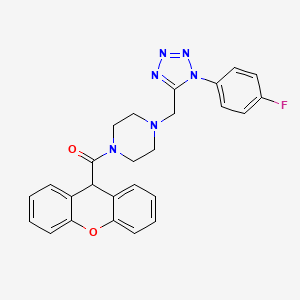

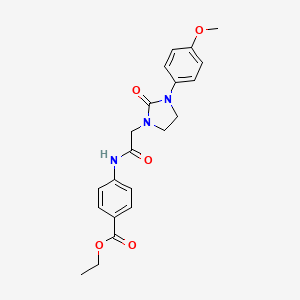

![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)